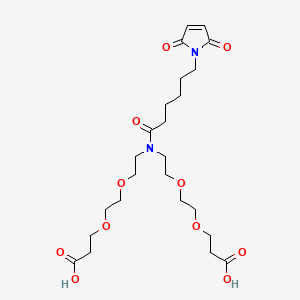

Mal-C5-N-bis(PEG2-C2-acid)

説明

BenchChem offers high-quality Mal-C5-N-bis(PEG2-C2-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-C5-N-bis(PEG2-C2-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C24H38N2O11 |

|---|---|

分子量 |

530.6 g/mol |

IUPAC名 |

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]amino]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C24H38N2O11/c27-20(4-2-1-3-9-26-21(28)5-6-22(26)29)25(10-14-36-18-16-34-12-7-23(30)31)11-15-37-19-17-35-13-8-24(32)33/h5-6H,1-4,7-19H2,(H,30,31)(H,32,33) |

InChIキー |

OCGSASUSCDQIMT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Mal-C5-N-bis(PEG2-C2-acid): A Technical Guide for Drug Development Professionals

An In-depth Examination of a Bifunctional Linker for Advanced Antibody-Drug Conjugates

Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional linker molecule designed for the development of antibody-drug conjugates (ADCs). Its unique structure, featuring a maleimide (B117702) group at one end and a branched bis(PEG2-C2-acid) moiety at the other, offers a versatile platform for the next generation of targeted therapeutics. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its implementation in ADC development.

Core Properties and Specifications

Mal-C5-N-bis(PEG2-C2-acid) is a viscous liquid at room temperature. Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and use in conjugation protocols.

| Property | Value | Reference |

| Molecular Formula | C24H38N2O11 | [1] |

| Molecular Weight | 530.57 g/mol | [1] |

| CAS Number | 3026691-12-0 | [1] |

| Appearance | Viscous Liquid | [2] |

| Purity | ≥95% | [2] |

| Storage Conditions | 2-8°C, protect from light.[1][2] In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

Functional Architecture and Applications in ADC Development

The molecular architecture of Mal-C5-N-bis(PEG2-C2-acid) is central to its utility in creating advanced ADCs. The molecule consists of three key functional components:

-

Maleimide Group: This functional group provides a highly specific reaction site for covalent attachment to thiol (-SH) groups. In the context of ADCs, this is typically used for conjugation to cysteine residues on a monoclonal antibody (mAb). These cysteine residues can be natively present or introduced through genetic engineering. The reaction between a maleimide and a thiol forms a stable thioether bond.

-

Polyethylene (B3416737) Glycol (PEG) Spacers: The two short polyethylene glycol (PEG2) chains incorporated into the linker structure serve several critical functions. They increase the overall hydrophilicity of the linker-payload complex, which can improve the solubility and reduce the aggregation of the final ADC product. Furthermore, the PEG spacers provide spatial separation between the antibody and the cytotoxic payload, which can help to maintain the antibody's binding affinity and reduce steric hindrance.

-

Bis(Carboxylic Acid) Terminus: The presence of two terminal carboxylic acid groups allows for the attachment of two molecules of a cytotoxic payload, or a combination of different molecules, such as a payload and an imaging agent. This bifunctionality is a key feature, enabling the development of dual-payload ADCs, which can be advantageous for overcoming tumor heterogeneity and drug resistance.

The primary application of Mal-C5-N-bis(PEG2-C2-acid) is in the construction of ADCs for targeted cancer therapy. The resulting ADCs are designed to selectively deliver potent cytotoxic agents to tumor cells that express a specific target antigen, thereby minimizing systemic toxicity.

Experimental Protocols

The following sections outline generalized experimental protocols for the conjugation of Mal-C5-N-bis(PEG2-C2-acid) to an antibody and subsequent payload attachment. These protocols are intended as a starting point and may require optimization based on the specific antibody, payload, and desired final product characteristics.

Antibody-Linker Conjugation (Maleimide-Thiol Reaction)

This protocol describes the conjugation of the maleimide group of the linker to the thiol groups of a reduced antibody.

Materials:

-

Monoclonal antibody (mAb) with accessible cysteine residues

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

Mal-C5-N-bis(PEG2-C2-acid)

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 6.5-7.5)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

-

Antibody Reduction:

-

Dissolve the antibody in conjugation buffer to a final concentration of 1-10 mg/mL.

-

Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose the free thiol groups.

-

Remove the excess reducing agent using a desalting column or dialysis against the conjugation buffer.

-

-

Linker Conjugation:

-

Immediately after the removal of the reducing agent, add a 5-20 fold molar excess of Mal-C5-N-bis(PEG2-C2-acid) (dissolved in a small amount of a compatible organic solvent like DMSO if necessary) to the reduced antibody solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

-

-

Quenching:

-

To cap any unreacted maleimide groups, add a 2-5 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of the linker.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove unreacted linker, quenching reagent, and any aggregated protein.

-

Collect the fractions corresponding to the monomeric antibody-linker conjugate.

-

Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and mass spectrometry.

-

Payload Attachment to the Bis(Carboxylic Acid) Terminus

This protocol describes the conjugation of an amine-containing payload to the carboxylic acid groups of the antibody-linker conjugate.

Materials:

-

Purified antibody-linker conjugate

-

Amine-containing cytotoxic payload

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation buffer (e.g., MES buffer, pH 5.5-6.5)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))

Procedure:

-

Activation of Carboxylic Acids:

-

Buffer exchange the antibody-linker conjugate into the activation buffer.

-

Add a 10-50 fold molar excess of EDC and NHS (or sulfo-NHS) to the antibody-linker conjugate solution.

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups by forming an NHS ester intermediate.

-

-

Payload Conjugation:

-

Immediately after activation, adjust the pH of the solution to 7.2-7.5 by adding reaction buffer.

-

Add a 5-20 fold molar excess of the amine-containing payload (dissolved in a suitable solvent) to the activated antibody-linker conjugate.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

-

-

Purification:

-

Purify the final ADC using an appropriate chromatography method (e.g., SEC or HIC) to remove unreacted payload and other reagents.

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Characterize the final ADC for purity, aggregation, drug-to-antibody ratio (DAR), and biological activity (e.g., antigen binding and in vitro cytotoxicity).

-

Visualizing the Process: Workflows and Mechanisms

To better illustrate the experimental processes and the mechanism of action of ADCs constructed with this linker, the following diagrams are provided.

Caption: Experimental workflow for dual-payload ADC synthesis.

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

Mal-C5-N-bis(PEG2-C2-acid) represents a sophisticated and valuable tool in the field of antibody-drug conjugate development. Its bifunctional nature, combined with the beneficial properties of PEGylation, allows for the creation of novel ADCs with the potential for enhanced therapeutic efficacy. The ability to attach two distinct payloads opens up new avenues for addressing the challenges of tumor heterogeneity and drug resistance. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and scientists working to harness the potential of this innovative linker in the design of next-generation cancer therapies.

References

An In-depth Technical Guide to Mal-C5-N-bis(PEG2-C2-acid): Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Mal-C5-N-bis(PEG2-C2-acid), tailored for an audience of researchers, scientists, and professionals in the field of drug development. This document delves into the core structural features, physicochemical properties, and its pivotal role in the synthesis of antibody-drug conjugates (ADCs). Detailed experimental protocols and characterization methods are also provided to facilitate its practical application in a laboratory setting.

Introduction to Mal-C5-N-bis(PEG2-C2-acid)

Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional crosslinker designed for the covalent attachment of molecules to proteins, peptides, or other biomolecules.[1][2][3][4] It features a maleimide (B117702) group for specific reaction with sulfhydryl (thiol) groups, and two terminal carboxylic acid groups, which can be activated to react with primary amines. The core structure incorporates a C5 spacer and two polyethylene (B3416737) glycol (PEG2) units, which enhance solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3][4] Its primary application is as a linker in the construction of antibody-drug conjugates (ADCs), a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells.[1][2][3][4]

Structure and Physicochemical Properties

The chemical structure of Mal-C5-N-bis(PEG2-C2-acid) is central to its function, providing a maleimide for thiol-specific conjugation and two carboxylic acids for further functionalization or attachment of a payload.

Predicted Chemical Structure:

While a definitive, publicly available diagram is scarce, the structure can be inferred from its chemical name as follows:

Caption: Predicted structure of Mal-C5-N-bis(PEG2-C2-acid).

Physicochemical Properties

Quantitative data for this specific linker is not widely published. The following table summarizes available information and includes typical properties for similar PEGylated maleimide linkers.

| Property | Value | Source/Comment |

| Molecular Formula | C₂₄H₃₈N₂O₁₁ | [1][3] |

| Molecular Weight | 530.57 g/mol | [1][3] |

| CAS Number | 3026691-12-0 | [1][3][5] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Purity | >95% (typically >98%) | Expected for bioconjugation reagents |

| Solubility | DMSO, DMF, Water | Inferred from similar PEG-acid linkers |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][3] |

Mechanism of Action in Bioconjugation

The utility of Mal-C5-N-bis(PEG2-C2-acid) lies in its bifunctional nature, enabling a two-step conjugation process.

-

Thiol-Maleimide Ligation: The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue on a biomolecule, typically an antibody. This Michael addition reaction forms a stable thioether bond. The reaction is highly efficient and selective within a pH range of 6.5-7.5.[]

-

Amine-Carboxylic Acid Coupling: The two terminal carboxylic acid groups can be activated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an active ester. This ester then readily reacts with primary amines, such as those on a cytotoxic drug or another molecule to be conjugated.

This dual reactivity allows for the precise and stable linkage of a payload to a specific site on a biomolecule.

Application in Antibody-Drug Conjugate (ADC) Development

Mal-C5-N-bis(PEG2-C2-acid) is primarily used as a linker in the synthesis of ADCs. The general workflow for creating an ADC using this type of linker is outlined below.

Caption: General workflow for ADC synthesis using a maleimide-PEG-acid linker.

The mechanism of action for an ADC is a multi-step process that relies on the specificity of the antibody and the potency of the cytotoxic payload, all held together by the linker.

Caption: Generalized mechanism of action for an antibody-drug conjugate.[7][8][]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of an ADC using a maleimide-PEG-acid linker. These should be optimized for specific antibodies and payloads.

Protocol for Antibody Reduction

This protocol generates free thiol groups on the antibody for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.[10]

-

Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time and temperature should be determined empirically.

-

Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column.

-

Determine the concentration of the reduced antibody and the number of free thiols using Ellman's reagent (DTNB).[11]

Protocol for Drug-Linker Conjugation to Antibody

This protocol describes the conjugation of the maleimide-containing linker (pre-conjugated to the drug) to the reduced antibody.

Materials:

-

Reduced antibody with free thiols

-

Mal-C5-N-bis(PEG2-C2-acid) pre-conjugated to the cytotoxic drug (dissolved in DMSO or another suitable organic solvent)

-

Reaction buffer (pH 6.5-7.5)

-

Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

Procedure:

-

Adjust the concentration of the reduced antibody to 2.5 mg/mL in the reaction buffer.[10]

-

Add the drug-linker solution to the reduced antibody solution. A 1.5 to 5-fold molar excess of the drug-linker over the available thiol groups is recommended.[12]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quench the reaction by adding a quenching reagent to a final concentration of 1 mM and incubate for an additional 15-30 minutes.[12]

Protocol for ADC Purification

Purification is critical to remove unreacted drug-linker, unconjugated antibody, and aggregates.

Materials:

-

Crude ADC mixture

-

Purification system (e.g., FPLC or HPLC)

-

Size-Exclusion Chromatography (SEC) column

-

Hydrophobic Interaction Chromatography (HIC) column

-

Appropriate buffers for the chosen chromatography method

Procedure:

-

Size-Exclusion Chromatography (SEC):

-

Equilibrate the SEC column with a suitable buffer (e.g., PBS).

-

Load the crude ADC mixture onto the column.

-

Elute the ADC, which will separate from smaller molecules like the unreacted drug-linker.

-

Collect the fractions corresponding to the monomeric ADC peak.[12]

-

-

Hydrophobic Interaction Chromatography (HIC):

-

HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).

-

The ADC mixture is loaded onto the HIC column in a high-salt buffer and eluted with a decreasing salt gradient.

-

Fractions corresponding to different DAR species can be collected.

-

Characterization of the Final ADC

The purified ADC must be thoroughly characterized to ensure quality and consistency.

| Characterization Method | Parameter Measured | Typical Results |

| UV-Vis Spectroscopy | Protein concentration (A280) and DAR (if drug has a distinct absorbance) | Provides an initial estimate of concentration and average DAR. |

| Size-Exclusion Chromatography (SEC-HPLC) | Aggregation and fragmentation | A main peak corresponding to the monomeric ADC with minimal high or low molecular weight species. |

| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR) distribution | A series of peaks corresponding to different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). |

| Reversed-Phase HPLC (RP-HPLC) | Purity and DAR of reduced light and heavy chains | Separation of antibody chains based on the number of conjugated drugs. |

| Mass Spectrometry (MS) | Intact mass of the ADC, mass of reduced chains, confirmation of conjugation sites | Confirms the molecular weight of different DAR species and can be used to identify the location of conjugation.[13][14] |

Conclusion

Mal-C5-N-bis(PEG2-C2-acid) is a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates. Its well-defined structure with a thiol-reactive maleimide and two amine-reactive carboxylic acids, combined with the benefits of PEGylation, allows for the creation of stable and effective targeted therapeutics. The protocols and characterization methods outlined in this guide provide a framework for the successful application of this linker in research and drug development. Careful optimization of reaction conditions and thorough characterization of the final conjugate are paramount to achieving the desired therapeutic properties.

References

- 1. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]

- 5. amaybio.com [amaybio.com]

- 7. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. G protein-coupled receptor-targeting antibody-drug conjugates: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. agilent.com [agilent.com]

The Strategic Design of Mal-C5-N-bis(PEG2-C2-acid): A Bifunctional Linker for Advanced Therapeutics

For Immediate Release

In the landscape of targeted therapeutics, the role of the linker molecule is paramount in dictating the efficacy, stability, and pharmacokinetic profile of complex drug conjugates. This technical guide delves into the core mechanism of action of Mal-C5-N-bis(PEG2-C2-acid), a heterobifunctional linker engineered for the development of next-generation Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique branched structure, incorporating polyethylene (B3416737) glycol (PEG) chains, offers distinct advantages in drug delivery and targeted protein degradation.

Core Structural Components and Their Functional Significance

Mal-C5-N-bis(PEG2-C2-acid) is a precisely designed molecule with three key functional domains:

-

Maleimide Group: This reactive group provides a site for covalent attachment to thiol-containing molecules, such as the cysteine residues on antibodies or other targeting proteins. This ensures a stable and specific conjugation.

-

Branched C5-N-bis(PEG2-C2-acid) Core: The central nitrogen atom serves as a branch point for two identical arms, each composed of a C5 alkyl spacer, a di-ethylene glycol (PEG2) unit, and a terminal carboxylic acid (C2-acid). This bifunctional nature allows for the attachment of two payload molecules, a critical feature for enhancing the drug-to-antibody ratio (DAR) in ADCs or for optimizing the spatial orientation of ligands in PROTACs. The PEG units are incorporated to increase the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final conjugate.

-

Terminal Carboxylic Acids: These groups provide reactive handles for the conjugation of amine-containing payload molecules, such as cytotoxic agents or E3 ligase ligands, through the formation of stable amide bonds.

Mechanism of Action in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, Mal-C5-N-bis(PEG2-C2-acid) acts as a stable, non-cleavable linker. Its primary role is to connect a monoclonal antibody to a cytotoxic payload. The branched design allows for the attachment of two payload molecules per linker, effectively increasing the DAR and, consequently, the potency of the ADC.

The proposed mechanism of action for an ADC utilizing this linker is as follows:

-

Systemic Circulation: The ADC circulates in the bloodstream, with the hydrophilic PEG chains on the linker helping to shield the hydrophobic payload and improve the pharmacokinetic profile of the conjugate.

-

Target Recognition and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.

-

Lysosomal Trafficking and Degradation: The internalized complex is trafficked to the lysosome.

-

Payload Release and Action: Within the lysosome, the antibody is degraded by proteases, leading to the release of the linker-payload complex. Since the linker is non-cleavable, the payload is released with the linker and the amino acid to which it was attached still bound. This complex can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.

Mechanism of Action in PROTACs

In PROTACs, the linker plays a crucial role in bringing a target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. The length, rigidity, and composition of the linker are critical for the stability and efficiency of this complex.

The branched nature of Mal-C5-N-bis(PEG2-C2-acid) can be leveraged to optimize the spatial arrangement of the target protein binder and the E3 ligase ligand. While a single linker can be used to connect the two ligands, the bifunctional acid groups could potentially be used to attach other moieties to modulate solubility or cell permeability.

The general mechanism for a PROTAC employing this type of linker is:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, facilitated by the linker which orients the two proteins optimally.

-

Ubiquitination: The E3 ligase transfers ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein, leading to polyubiquitination.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC molecule is released and can catalyze further rounds of target protein degradation.

Physicochemical Properties

The incorporation of PEG chains and the overall structure of the linker are expected to confer favorable physicochemical properties.

| Property | Expected Characteristic | Rationale |

| Solubility | High in aqueous buffers | The presence of two PEG2 units and two carboxylic acid groups increases the hydrophilicity of the molecule. |

| Stability | Stable under physiological conditions | The maleimide-thiol and amide bonds formed during conjugation are generally stable in circulation. |

| Aggregation | Reduced tendency for aggregation of the conjugate | The hydrophilic PEG chains can help to mitigate the hydrophobicity of the payload molecules. |

Note: The data in this table is illustrative and based on the expected properties of the linker's constituent parts. Specific experimental data for Mal-C5-N-bis(PEG2-C2-acid) is not publicly available.

Experimental Protocols

Detailed experimental protocols for the use of Mal-C5-N-bis(PEG2-C2-acid) are not available in the public domain. However, a general workflow for the synthesis of an ADC using this linker can be conceptualized.

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Mal-C5-N-bis(PEG2-C2-acid)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the aqueous solubility of Mal-C5-N-bis(PEG2-C2-acid), a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs). Understanding the solubility of this linker is paramount for successful bioconjugation, purification, and formulation of ADCs, ultimately impacting their therapeutic efficacy and safety. While specific quantitative solubility data for Mal-C5-N-bis(PEG2-C2-acid) is not extensively published, this guide synthesizes information from structurally similar compounds and fundamental chemical principles to provide a robust framework for its use in aqueous buffer systems.

Core Principles of Solubility

The structure of Mal-C5-N-bis(PEG2-C2-acid) incorporates several key features that dictate its behavior in aqueous solutions. The polyethylene (B3416737) glycol (PEG) spacers are fundamental to its water solubility.[1][2][3] The repeating ethylene (B1197577) oxide units of PEG form hydrogen bonds with water molecules, creating a hydration shell that enhances the solubility of the entire molecule.[1] This property is a primary reason for the widespread use of PEG linkers in bioconjugation.[1][2][3][4]

Furthermore, the molecule possesses two terminal carboxylic acid groups. These groups are ionizable, and their charge state is dependent on the pH of the solution. At pH values above their pKa, the carboxylic acids will be deprotonated to form carboxylates, which are significantly more water-soluble.[5][6][7] Conversely, at pH values below their pKa, they will be in their protonated, less soluble form.[7] This pH-dependent solubility is a critical consideration in the design of experimental protocols.

The maleimide (B117702) group, essential for conjugation to thiol-containing molecules, also exhibits pH-dependent stability. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[4][8][9] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which would render it inactive for conjugation.[4][8]

Expected Solubility in Aqueous Buffers

Based on data from structurally related maleimide-PEG compounds, a general understanding of the solubility of Mal-C5-N-bis(PEG2-C2-acid) can be inferred. The table below summarizes the expected solubility characteristics. It is crucial to note that these are estimates and empirical determination is highly recommended.

| Parameter | Expected Solubility/Characteristic | Rationale and Supporting Evidence |

| General Aqueous Solubility | Expected to be moderate to high. | The presence of two PEG2 units significantly enhances hydrophilicity.[1][10][11][12] Heterobifunctional PEG linkers are generally designed for aqueous solubility to facilitate bioconjugation.[10][12] |

| Solubility in Water | A similar compound, Mal-(PEG)n-NHS Ester, is soluble in water to approximately 10 mM.[8] | This provides a reasonable starting estimate for Mal-C5-N-bis(PEG2-C2-acid). |

| Effect of pH | Solubility is expected to increase at neutral to alkaline pH (pH > 7). | The two carboxylic acid groups will be deprotonated and negatively charged at higher pH, increasing interaction with water.[5][6][7][13] |

| Effect of Salt Concentration | High salt concentrations may decrease solubility. | For a similar compound, Mal-(PEG)n-NHS Ester, solubility was observed to decrease with increasing salt concentration.[8] This phenomenon, known as "salting out," is common for PEGylated molecules. |

| Recommended Buffers | Phosphate-buffered saline (PBS), TRIS, HEPES at pH 7.0-7.5. | These buffers are commonly used for bioconjugation and are within the optimal pH range for maleimide stability and reactivity.[9] |

Experimental Protocol for Solubility Determination

The following protocol provides a detailed methodology for the empirical determination of the solubility of Mal-C5-N-bis(PEG2-C2-acid) in a chosen aqueous buffer.

1. Materials and Reagents:

-

Mal-C5-N-bis(PEG2-C2-acid)

-

Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of Mal-C5-N-bis(PEG2-C2-acid) in an appropriate organic solvent in which it is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO).

-

Preparation of Saturated Solutions:

-

Dispense a fixed volume of the chosen aqueous buffer into several microcentrifuge tubes.

-

Add increasing amounts of the Mal-C5-N-bis(PEG2-C2-acid) stock solution to the buffer in each tube to create a range of concentrations.

-

Alternatively, add an excess of the solid compound to the buffer to ensure saturation.

-

-

Equilibration:

-

Tightly cap the tubes.

-

Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

For further clarification, the supernatant can be passed through a 0.22 µm syringe filter.

-

-

Quantification:

-

UV-Vis Spectrophotometry: If the compound has a chromophore, determine the absorbance of the clear supernatant at the wavelength of maximum absorbance (λmax). Calculate the concentration using a standard curve prepared from known concentrations of the compound in the same buffer.

-

HPLC Analysis: Inject a known volume of the clear supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column). Determine the concentration by comparing the peak area to a standard curve. This method is generally more accurate and can separate the compound of interest from any potential impurities or degradation products.

-

3. Data Analysis:

The highest concentration of the dissolved compound in the clear supernatant represents the saturation solubility under the tested conditions.

Visualizing Key Concepts

To further elucidate the principles and processes discussed, the following diagrams are provided.

Caption: Key molecular and environmental factors affecting solubility.

Caption: A streamlined workflow for determining aqueous solubility.

Conclusion

References

- 1. chempep.com [chempep.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Heterobifunctional PEG [jenkemusa.com]

- 11. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 12. heterobifunctional pegs [jenkemusa.com]

- 13. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: Mal-C5-N-bis(PEG2-C2-acid) as an ADC Linker

A comprehensive analysis of the structure, synthesis, and application of a novel branched linker for next-generation Antibody-Drug Conjugates.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and the linker connecting the antibody to the cytotoxic payload is a critical determinant of their success. This technical guide provides a detailed overview of Mal-C5-N-bis(PEG2-C2-acid) , a branched, hydrophilic linker designed to address key challenges in ADC development, including drug-to-antibody ratio (DAR) optimization, solubility, and in vivo stability. This document synthesizes the available structural information and provides generalized experimental protocols relevant to its application. However, it is important to note that specific quantitative data and detailed experimental protocols for Mal-C5-N-bis(PEG2-C2-acid) are not extensively available in the public domain. The methodologies presented herein are based on established principles for similar ADC linkers and serve as a foundational guide for researchers.

Introduction to ADC Linker Technology

The linker in an ADC is a pivotal component that dictates the stability of the conjugate in circulation and the efficiency of payload release at the tumor site. Linkers are broadly categorized as cleavable or non-cleavable. The choice of linker chemistry profoundly impacts the ADC's pharmacokinetic profile, therapeutic index, and overall efficacy. Polyethylene (B3416737) glycol (PEG) linkers, in particular, have gained prominence for their ability to enhance the solubility and stability of ADCs, especially those carrying hydrophobic payloads. Branched PEG linkers offer the additional advantage of potentially increasing the drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with high-DAR conjugates.

Mal-C5-N-bis(PEG2-C2-acid): A Branched Linker

Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional linker featuring a maleimide (B117702) group for thiol-specific conjugation and two terminal carboxylic acid groups. The branched structure with dual PEGylated arms is designed to offer enhanced hydrophilicity and the potential for dual-payload attachment or the attachment of other functionalities.

Structural Information

| Property | Value |

| Chemical Name | Mal-C5-N-bis(PEG2-C2-acid) |

| CAS Number | 3026691-12-0 |

| Molecular Formula | C24H38N2O11 |

| Molecular Weight | 530.57 g/mol |

Data sourced from publicly available chemical supplier information.

Key Structural Features and Their Functions

-

Maleimide Group: Enables covalent bond formation with free thiol groups, typically from reduced cysteine residues on the antibody. This allows for site-specific conjugation.

-

Branched Core with C5 Linker: Provides a central scaffold for the attachment of the PEG arms and the maleimide functionality. The C5 alkyl chain offers spacing and flexibility.

-

bis(PEG2-C2-acid) Arms: Two short polyethylene glycol (PEG2) chains enhance the hydrophilicity of the linker and the resulting ADC. This can improve solubility, reduce aggregation, and potentially prolong circulation half-life. The terminal carboxylic acid groups on each arm provide reactive handles for the attachment of payloads or other molecules through amide bond formation.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments involving a linker of this class. These protocols are based on standard practices in the field of ADC development and should be optimized for specific antibodies, payloads, and the Mal-C5-N-bis(PEG2-C2-acid) linker.

Synthesis of Mal-C5-N-bis(PEG2-C2-acid)

Detailed synthesis protocols for Mal-C5-N-bis(PEG2-C2-acid) are not publicly available. The following is a hypothetical, multi-step synthetic scheme based on its chemical structure.

Diagram: Hypothetical Synthesis Workflow

Caption: A generalized, hypothetical workflow for the synthesis of Mal-C5-N-bis(PEG2-C2-acid).

Antibody-Linker Conjugation

This protocol describes the conjugation of the Mal-C5-N-bis(PEG2-C2-acid) linker to a monoclonal antibody (mAb) via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Mal-C5-N-bis(PEG2-C2-acid) linker

-

Payload with a reactive amine group

-

Activation reagents for carboxylic acids (e.g., EDC, Sulfo-NHS)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP using a desalting column or TFF.

-

-

Linker-Payload Activation (Pre-forming the Linker-Payload Construct):

-

Activate the carboxylic acid groups of Mal-C5-N-bis(PEG2-C2-acid) using a 2-5 molar excess of EDC and Sulfo-NHS in an appropriate organic solvent (e.g., DMSO) for 15-30 minutes at room temperature.

-

Add the amine-containing payload to the activated linker solution and react for 1-2 hours at room temperature to form the maleimide-linker-payload construct.

-

-

Conjugation to Antibody:

-

Add the activated maleimide-linker-payload construct to the reduced mAb solution at a molar ratio of 5-10:1 (linker-payload:mAb).

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.

-

-

Quenching:

-

Add a 2-5 fold molar excess of N-acetylcysteine over the starting linker to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

-

Purification:

-

Purify the resulting ADC using SEC or TFF to remove unconjugated linker-payload, free payload, and other reaction components.

-

Caption: A simplified diagram illustrating the general mechanism of action for an ADC.

Conclusion and Future Directions

Mal-C5-N-bis(PEG2-C2-acid) presents an intriguing option for ADC development due to its branched structure and hydrophilic PEG arms. These features are designed to enable the creation of ADCs with potentially higher DARs, improved solubility, and favorable pharmacokinetic properties. However, a comprehensive understanding of its performance requires empirical data. Future research should focus on the synthesis and characterization of ADCs utilizing this linker, followed by rigorous in vitro and in vivo testing to validate its potential benefits. The generation of such data will be crucial in determining the role of Mal-C5-N-bis(PEG2-C2-acid) in the next generation of antibody-drug conjugates.

The Strategic Role of the PEG Spacer in Mal-C5-N-bis(PEG2-C2-acid) Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1] Among the diverse linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) spacers have gained prominence for their ability to favorably modulate the physicochemical properties of ADCs.[2][3] This technical guide delves into the pivotal role of the PEG spacer within the Mal-C5-N-bis(PEG2-C2-acid) linker, a branched, hydrophilic construct designed to optimize ADC performance.

The Mal-C5-N-bis(PEG2-C2-acid) linker features a maleimide (B117702) group for covalent attachment to thiol moieties on the antibody, a C5 alkyl chain, and a branched core from which two separate PEG2-C2-acid chains extend.[4][5] This "pendant" or branched architecture is a key design feature, offering distinct advantages over traditional linear PEG linkers.[6][7] The dual PEG chains act as a hydrophilic shield, effectively masking the often hydrophobic nature of the cytotoxic payload.[2] This guide will explore the multifaceted contributions of this specific PEG spacer configuration to ADC solubility, stability, pharmacokinetics, and therapeutic index, supported by quantitative data from analogous linker studies, detailed experimental protocols, and illustrative diagrams.

The Multifaceted Role of the Branched PEG Spacer

The incorporation of a branched PEG spacer, as seen in the Mal-C5-N-bis(PEG2-C2-acid) linker, addresses several key challenges in ADC development. Its primary functions are to enhance hydrophilicity, improve pharmacokinetics, and enable higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.

Enhancing Solubility and Preventing Aggregation

A common challenge in ADC development is the propensity of conjugates to aggregate, particularly when linking hydrophobic payloads at high DARs.[1] This aggregation can lead to reduced efficacy and potential immunogenicity.[2][3] The hydrophilic PEG chains in the linker create a hydration shell around the payload, significantly increasing the overall solubility of the ADC in aqueous environments.[2][]

The branched structure of the Mal-C5-N-bis(PEG2-C2-acid) linker provides a more substantial hydrophilic cloud compared to a linear PEG of equivalent molecular weight, offering a more effective shield for the hydrophobic drug.[6][7] This enhanced solubilization is crucial for preventing aggregation during manufacturing, storage, and systemic circulation.[9] Studies comparing linear and pendant PEG linkers have demonstrated that the pendant configuration leads to ADCs with improved stability and a lower tendency to aggregate, particularly at higher DARs.[6][7]

Improving Pharmacokinetics and Therapeutic Index

The pharmacokinetic profile of an ADC is a critical determinant of its therapeutic window. PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the circulation half-life of biologics.[10] The PEG spacer in the Mal-C5-N-bis(PEG2-C2-acid) linker contributes to an increased hydrodynamic volume of the ADC, which in turn reduces renal clearance and prolongs its time in circulation.[2] This extended half-life allows for greater accumulation of the ADC at the tumor site, enhancing its anti-tumor activity.[1]

Furthermore, the hydrophilic nature of the PEG spacer can reduce non-specific uptake of the ADC by the reticuloendothelial system, leading to lower off-target toxicity and an improved safety profile.[2] Comparative studies have shown that ADCs with pendant PEG linkers exhibit slower clearance rates compared to those with linear PEG linkers or non-PEGylated linkers.[6][7]

Enabling Higher Drug-to-Antibody Ratios (DARs)

The ability to attach a higher number of drug molecules per antibody (a higher DAR) can lead to increased potency. However, with hydrophobic payloads, increasing the DAR often leads to aggregation and rapid clearance.[2] The enhanced solubilizing effect of branched PEG linkers, such as Mal-C5-N-bis(PEG2-C2-acid), allows for the generation of ADCs with higher DARs (e.g., DAR 8) that remain soluble and stable.[11] This capability to create highly-loaded yet stable ADCs is a significant advantage in developing more potent cancer therapies.

Quantitative Data on the Impact of PEG Spacer Architecture

While specific data for Mal-C5-N-bis(PEG2-C2-acid) is not extensively published, studies on analogous pendant or branched PEG linkers provide valuable insights into the quantitative benefits of this architecture compared to linear linkers.

Table 1: Comparison of ADC Aggregation with Linear vs. Pendant PEG Linkers

| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Aggregation after Thermal Stress (%) | Reference |

| Linear PEG24 | 8 | ~15% | [6] |

| Pendant bis-PEG12 | 8 | <5% | [6] |

Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Configurations

| Linker Configuration | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/day/kg) | Reference |

| Non-PEGylated (Control) | ~3-4 | Higher | [6] |

| Linear PEG24 | 8 | Moderate | [6] |

| Pendant bis-PEG12 | 8 | Lower | [6] |

Visualizing Workflows and Mechanisms

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action for an ADC, a typical experimental workflow for ADC synthesis and characterization, and the conceptual advantage of a branched PEG linker.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Conceptual advantage of a branched vs. linear PEG linker.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs. The following are representative protocols for key experiments.

Protocol 1: Antibody Reduction and Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-containing linker-payload to a monoclonal antibody via reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

Tris(2-carboxyethyl)phosphine (TCEP).

-

Mal-C5-N-bis(PEG2-C2-acid)-payload conjugate dissolved in an appropriate solvent (e.g., DMSO).

-

Conjugation buffer (e.g., PBS, pH 7.2-7.4).

-

Quenching reagent (e.g., N-acetylcysteine).

-

Size-exclusion chromatography (SEC) column for purification.

Procedure:

-

Antibody Preparation: Prepare the mAb solution to a concentration of 2-10 mg/mL in the conjugation buffer.

-

Reduction of Disulfide Bonds: Add a 5-10 fold molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.[12]

-

Linker-Payload Preparation: Dissolve the Mal-C5-N-bis(PEG2-C2-acid)-payload conjugate in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution.

-

Conjugation Reaction: Add the linker-payload stock solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-15 fold.[13] The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[13]

-

Quenching: Add a 2-3 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the linker-payload to react with any unreacted maleimide groups. Incubate for 20-30 minutes.

-

Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column.[14] Collect the fractions corresponding to the monomeric ADC peak.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[15][16]

Materials:

-

Purified ADC sample.

-

HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7), potentially with an organic modifier like isopropanol.[17]

-

HPLC system.

Procedure:

-

Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile using a UV detector at 280 nm.

-

-

Data Analysis:

-

Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

-

Calculate the area percentage for each peak.

-

The average DAR is calculated as the weighted average of the peak areas: Average DAR = Σ (%Area of each species × DAR of that species) / 100[15]

-

Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, aggregates, and fragments.[9][18]

Materials:

-

Purified ADC sample.

-

SEC column suitable for monoclonal antibodies.

-

Mobile Phase: A physiological buffer (e.g., PBS, pH 7.4).

-

HPLC or UPLC system.

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Injection: Inject a defined amount of the ADC sample (e.g., 10-50 µg).

-

Chromatography: Run the mobile phase isocratically to elute the sample.

-

Data Analysis:

-

Monitor the elution profile using a UV detector at 280 nm.

-

Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the main monomeric ADC peak, and any low molecular weight species (fragments).

-

Calculate the percentage of each species relative to the total integrated peak area.

-

Protocol 4: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring drug deconjugation over time.[19][20]

Materials:

-

Purified ADC sample.

-

Plasma from relevant species (e.g., human, mouse, rat).

-

Incubator at 37°C.

-

Method for quantifying intact ADC and/or free payload (e.g., ELISA, LC-MS).

Procedure:

-

Incubation: Spike the ADC into the plasma at a defined concentration. Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.

-

Sample Processing: Immediately stop the reaction, for example, by freezing the samples at -80°C. Process the samples as required for the chosen analytical method. For LC-MS analysis of the free payload, this typically involves protein precipitation with an organic solvent.

-

Quantification:

-

Measure the concentration of intact ADC (e.g., using an ELISA that captures the antibody and detects the drug).

-

Alternatively, quantify the amount of free payload released into the plasma using LC-MS/MS.

-

-

Data Analysis: Plot the concentration of intact ADC or the amount of released payload over time to determine the stability and deconjugation rate of the ADC in plasma.

Conclusion

The Mal-C5-N-bis(PEG2-C2-acid) linker represents a sophisticated approach to ADC design, leveraging a branched PEG spacer to address critical challenges in drug delivery. The dual PEG chains provide a robust hydrophilic shield that enhances the solubility and stability of ADCs, particularly those with high DARs and hydrophobic payloads. This improved physicochemical profile translates into favorable pharmacokinetic properties, including reduced clearance and longer circulation half-life, which can ultimately lead to an enhanced therapeutic index. The strategic incorporation of such pendant PEG architectures is a key step toward developing safer and more effective antibody-drug conjugates. The experimental protocols and comparative data provided in this guide offer a framework for researchers and drug developers to effectively utilize and evaluate advanced linker technologies in their pursuit of next-generation targeted therapies.

References

- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labinsights.nl [labinsights.nl]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. biotium.com [biotium.com]

- 13. researchgate.net [researchgate.net]

- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. lcms.cz [lcms.cz]

- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 19. ADC Plasma Stability Assay [iqbiosciences.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of Carboxylic Acid Groups in Mal-C5-N-bis(PEG2-C2-acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-C5-N-bis(PEG2-C2-acid) is a bifunctional linker molecule integral to the synthesis of antibody-drug conjugates (ADCs).[1][2] Its structure features a maleimide (B117702) group for conjugation to thiol-containing molecules, such as antibodies, and two terminal carboxylic acid groups.[3] These carboxylic acid moieties are key reactive sites for the attachment of payloads or other molecules of interest, typically through the formation of stable amide bonds. Understanding the reactivity of these carboxylic acid groups is paramount for the successful and efficient synthesis of well-defined bioconjugates.

This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid groups in Mal-C5-N-bis(PEG2-C2-acid), with a focus on the most common activation and conjugation methodologies. While specific quantitative data for this exact molecule is not extensively available in the public domain, this guide leverages established principles of carboxylic acid chemistry in similar bifunctional PEG linkers to provide representative data and detailed experimental protocols.

Chemical Properties of Mal-C5-N-bis(PEG2-C2-acid)

| Property | Value | Source |

| Chemical Formula | C24H38N2O11 | [2] |

| Molecular Weight | 530.57 g/mol | [2] |

| CAS Number | 3026691-12-0 | [2] |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in DMSO, DMF | General Observation for similar compounds |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |

Reactivity of the Carboxylic Acid Groups

The terminal carboxylic acid groups of Mal-C5-N-bis(PEG2-C2-acid) are the primary sites for conjugation to amine-containing molecules. Direct amide bond formation between a carboxylic acid and an amine is generally slow and requires high temperatures, which can be detrimental to sensitive biomolecules like antibodies and proteins.[4] Therefore, activation of the carboxylic acid is a crucial step to facilitate an efficient reaction under mild conditions.

The most prevalent method for activating carboxylic acids in bioconjugation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[5][6][7]

The Role of EDC and NHS in Carboxylic Acid Activation

The EDC/NHS system facilitates a two-step activation process:

-

Formation of an O-acylisourea intermediate: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[6][7]

-

Conversion to a more stable NHS ester: In the presence of NHS or sulfo-NHS, the O-acylisourea intermediate is rapidly converted into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can be more efficiently aminolyzed by primary amines to form a stable amide bond.[5][6]

The use of NHS or sulfo-NHS is highly recommended as it generally improves the efficiency and reproducibility of the conjugation reaction.[7]

Quantitative Data on Carboxylic Acid Reactivity (Representative)

Table 4.1: Factors Influencing EDC/NHS Conjugation Efficiency

| Parameter | Effect on Yield/Rate | Notes | Source |

| pH (Activation Step) | Optimal at pH 4.5-6.0 | Lower pH protonates the carboxylate, facilitating EDC reaction. | [8][9] |

| pH (Coupling Step) | Optimal at pH 7.2-8.5 | Higher pH deprotonates the primary amine, increasing its nucleophilicity. | [8][10] |

| EDC/Carboxyl Ratio | Increased ratio generally increases yield up to a point. | A 2- to 10-fold molar excess of EDC over carboxyl groups is a common starting point. High concentrations can lead to precipitation. | [9] |

| NHS/Carboxyl Ratio | Increased ratio generally increases yield. | A 2- to 5-fold molar excess of NHS over carboxyl groups is often used. | [9] |

| Temperature | Room temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize hydrolysis and preserve the stability of sensitive biomolecules. | [5] |

| Reaction Time (Activation) | Typically 15-30 minutes | Longer times can lead to hydrolysis of the O-acylisourea intermediate. | [5] |

| Reaction Time (Coupling) | Typically 1-2 hours to overnight | Reaction progress should be monitored to determine the optimal time. | [5][8] |

| Buffer Composition | Avoid amine and carboxylate-containing buffers (e.g., Tris, glycine, acetate) | MES buffer is commonly used for the activation step, and phosphate-buffered saline (PBS) for the coupling step. | [5][8] |

Table 4.2: Representative Yields for EDC/NHS Conjugation

| Reactants | Molar Ratios (Carboxyl:EDC:NHS) | pH (Activation/Coupling) | Reaction Time | Yield (%) | Source |

| Carboxylated Nanoparticles + Protein | 1:10:25 | 6.0 / 7.4 | 15 min / 2 hr | 60-80 | [9] |

| Carboxylated Peptide + Amine | 1:2:5 | 5.5 / 7.5 | 30 min / 4 hr | 70-90 | General Literature |

| Carboxylated Surface (SAM) + Antibody | 1:50 (EDC only) | 7.4 | 18 min | >90 (surface coverage) | [11] |

Note: Yields are highly dependent on the specific reactants and reaction conditions.

Experimental Protocols

The following are detailed, representative protocols for the activation of the carboxylic acid groups of Mal-C5-N-bis(PEG2-C2-acid) and subsequent conjugation to an amine-containing molecule, such as a protein or a payload with a primary amine.

Two-Step EDC/Sulfo-NHS Activation and Conjugation Protocol

This is the recommended protocol for most applications, especially when working with proteins, as it minimizes the risk of protein cross-linking.[5]

Materials:

-

Mal-C5-N-bis(PEG2-C2-acid)

-

Amine-containing molecule (e.g., antibody, peptide, or small molecule)

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[8]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.[5]

-

-

Activation of Mal-C5-N-bis(PEG2-C2-acid):

-

Dissolve Mal-C5-N-bis(PEG2-C2-acid) in Activation Buffer.

-

Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the linker solution.[9]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and Sulfo-NHS using a desalting column or through dialysis against the Coupling Buffer.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated Mal-C5-N-bis(PEG2-C2-acid) solution to the amine-containing molecule solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.[7]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the final conjugate from unreacted molecules and byproducts using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

One-Pot EDC/NHS Conjugation Protocol

This protocol is simpler but carries a higher risk of side reactions, such as polymerization of molecules containing both carboxyl and amine groups. It may be suitable for conjugating the linker to small molecules that only contain an amine group.

Materials:

-

Same as in Protocol 5.1

Procedure:

-

Reaction Setup:

-

Dissolve Mal-C5-N-bis(PEG2-C2-acid) and the amine-containing molecule in Coupling Buffer (pH 7.2-7.5).

-

Prepare fresh solutions of EDC and NHS in an appropriate solvent (e.g., water or DMSO).

-

-

Conjugation Reaction:

-

Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the reaction mixture.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Follow steps 5 and 6 from Protocol 5.1 to quench the reaction and purify the conjugate.

-

Visualization of Workflows and Pathways

Diagram of the Two-Step EDC/NHS Activation and Conjugation Pathway

Caption: Two-step activation of a carboxylic acid using EDC and NHS for amide bond formation.

Experimental Workflow for ADC Synthesis using Mal-C5-N-bis(PEG2-C2-acid)

Caption: General workflow for the synthesis of an ADC using a bifunctional linker.

Characterization of the Conjugate

After the conjugation reaction, it is essential to characterize the final product to ensure the success of the reaction and to determine key quality attributes.

Table 7.1: Common Analytical Techniques for ADC Characterization

| Technique | Purpose | Information Obtained | Source |

| UV-Vis Spectroscopy | Determine protein concentration and estimate Drug-to-Antibody Ratio (DAR) | Protein concentration at 280 nm, DAR (less accurate) | [12] |

| Size-Exclusion Chromatography (SEC) | Assess aggregation and fragmentation | Purity, presence of high and low molecular weight species | [13][14] |

| Hydrophobic Interaction Chromatography (HIC) | Determine DAR and drug load distribution | Average DAR, distribution of different drug-loaded species | [13][14] |

| Mass Spectrometry (MS) | Confirm identity and determine precise mass | Intact mass of the conjugate, confirmation of conjugation, DAR | [13][15] |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Assess purity and drug load distribution | Purity, DAR (often after deglycosylation and/or reduction) | [14] |

Conclusion

The two carboxylic acid groups of Mal-C5-N-bis(PEG2-C2-acid) are versatile reactive handles for the conjugation of amine-containing molecules, which is a critical step in the synthesis of ADCs and other bioconjugates. The reactivity of these groups is effectively harnessed through activation with EDC and NHS, enabling the formation of stable amide bonds under mild, biocompatible conditions. While specific quantitative data for this particular linker is limited, the well-established principles of EDC/NHS chemistry provide a solid foundation for developing robust and efficient conjugation protocols. Careful optimization of reaction parameters such as pH, reagent stoichiometry, and reaction time, coupled with thorough characterization of the final product, are essential for the successful application of Mal-C5-N-bis(PEG2-C2-acid) in drug development and research.

References

- 1. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Mal-C5-N-bis(PEG2-C2-acid) in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth exploration of a specific, yet under-documented, linker, Mal-C5-N-bis(PEG2-C2-acid), for PROTAC development, extrapolating from the well-established principles of polyethylene (B3416737) glycol (PEG)-based linkers.

Core Concepts: The Role of the Linker in PROTAC Function

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The linker's role extends beyond merely connecting the two ligands; its length, flexibility, and chemical composition are paramount for the successful formation of a productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation of the POI.

PEG linkers, in particular, are widely employed in PROTAC design due to their advantageous properties. They can enhance the solubility and reduce the aggregation of often lipophilic PROTAC molecules, improve cell permeability through a balance of hydrophilicity and conformational flexibility, and provide the optimal distance and orientation between the POI and the E3 ligase for efficient ubiquitin transfer.

Mal-C5-N-bis(PEG2-C2-acid): A Bifunctional Linker for PROTAC Synthesis

While primarily cataloged as a linker for Antibody-Drug Conjugates (ADCs), the structural features of Mal-C5-N-bis(PEG2-C2-acid) make it a compelling candidate for PROTAC development. Its key functional groups—a maleimide (B117702) and two carboxylic acid moieties—offer versatile conjugation handles.

Structure:

Key Features and Reactivity:

-

Maleimide Group: This functional group readily and specifically reacts with thiol groups (sulfhydryl groups) on cysteine residues of proteins or ligands under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This allows for the covalent attachment of a POI ligand or an E3 ligase ligand that has been engineered to contain a free cysteine.

-

bis(PEG2-C2-acid) Arms: The two separate polyethylene glycol chains terminating in carboxylic acids provide several advantages:

-

Hydrophilicity: The PEG chains enhance the aqueous solubility of the resulting PROTAC.

-

Flexibility: The flexible nature of the PEG chains allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex.

-

Dual Conjugation Points: The two carboxylic acid groups can be activated (e.g., using HATU or EDC) to react with amine groups on the corresponding ligands. This bifunctionality could, in theory, be used to create multi-component PROTACs or to attach other moieties to modulate the PROTAC's properties. In a typical PROTAC synthesis, one of these acid groups would be utilized.

-

Data Presentation: Physicochemical Properties of Structurally Similar PROTACs

Direct quantitative data for PROTACs utilizing Mal-C5-N-bis(PEG2-C2-acid) is not available in the current literature. However, we can infer its potential impact on PROTAC properties by examining data from PROTACs with similar PEG-based linkers. The following table summarizes representative data for BRD4-degrading PROTACs with different linkers, highlighting the influence of the linker on key parameters.

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Ratio of cell-based to biochemical IC50) |

| 1 | PEG-based | 25 | >95 | Low (High Permeability) |

| 2 | Shorter PEG-like | 50 | ~90 | Intermediate |

| 3 | Alkyl-based | 150 | ~80 | High (Low Permeability) |

This table is a composite based on general findings in the field and does not represent specific data for Mal-C5-N-bis(PEG2-C2-acid)-containing PROTACs. The data illustrates that PEG-based linkers can contribute to lower DC50 values (higher potency) and improved cell permeability compared to more rigid or hydrophobic alkyl linkers[1].

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a bifunctional linker like Mal-C5-N-bis(PEG2-C2-acid). These should be adapted and optimized for specific ligands and target systems.

PROTAC Synthesis

This protocol outlines a potential two-step synthesis for a PROTAC using Mal-C5-N-bis(PEG2-C2-acid).

Step 1: Coupling of the First Ligand (Amine-functionalized)

-

Dissolve Mal-C5-N-bis(PEG2-C2-acid) (1 equivalent) and an amine-containing E3 ligase ligand (e.g., pomalidomide-amine) (1 equivalent) in a suitable anhydrous solvent (e.g., DMF).

-

Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting maleimide-linker-ligand intermediate by flash chromatography or preparative HPLC.

Step 2: Coupling of the Second Ligand (Thiol-functionalized)

-

Dissolve the purified intermediate from Step 1 (1 equivalent) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing a co-solvent like DMSO if necessary.

-

Add the thiol-containing POI ligand (1 equivalent).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Confirm the structure and purity by HRMS and NMR.

In Vitro Degradation Assay (Western Blot)

-

Culture cells (e.g., a cancer cell line expressing the target protein) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Ternary Complex Formation Assay (e.g., TR-FRET)

-

Use purified recombinant proteins of the POI, the E3 ligase complex, and the synthesized PROTAC.

-

Label one of the proteins (e.g., the POI) with a donor fluorophore (e.g., terbium) and the other (e.g., the E3 ligase) with an acceptor fluorophore (e.g., fluorescein).

-

In a microplate, mix the labeled proteins with increasing concentrations of the PROTAC.

-

Incubate the mixture to allow for complex formation.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the FRET signal indicates the formation of the ternary complex.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for PROTAC development.

Conclusion

Mal-C5-N-bis(PEG2-C2-acid) represents a promising, albeit currently unexplored, linker for the development of novel PROTACs. Its distinct functional groups offer a versatile platform for conjugation, while its PEG composition is expected to confer favorable physicochemical properties. By leveraging the established principles of PEG-linker containing PROTACs and employing rigorous experimental validation as outlined in this guide, researchers can effectively explore the potential of this and other novel linkers to advance the field of targeted protein degradation. The rational design and selection of the linker remain a critical aspect of developing potent and drug-like PROTAC molecules.

References

A Technical Guide to the Chemical Synthesis of Mal-C5-N-bis(PEG2-C2-acid): A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals